4-(3-Fluoro-5-trifluoromethylphenyl)-thiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluoro-5-trifluoromethylphenyl)-thiosemicarbazide is an organic compound characterized by the presence of fluorine atoms and a thiosemicarbazide group
Preparation Methods
The synthesis of 4-(3-Fluoro-5-trifluoromethylphenyl)-thiosemicarbazide typically involves the reaction of 3-fluoro-5-trifluoromethylphenyl isothiocyanate with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
4-(3-Fluoro-5-trifluoromethylphenyl)-thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide group to other functional groups.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Fluoro-5-trifluoromethylphenyl)-thiosemicarbazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-5-trifluoromethylphenyl)-thiosemicarbazide involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-(3-Fluoro-5-trifluoromethylphenyl)-thiosemicarbazide can be compared with other fluorinated thiosemicarbazides and related compounds. Similar compounds include:
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
These compounds share similar structural features but differ in their chemical properties and applications. The presence of the thiosemicarbazide group in this compound makes it unique and suitable for specific applications that other compounds may not be able to achieve.
Properties
Molecular Formula |
C8H7F4N3S |
---|---|
Molecular Weight |
253.22 g/mol |
IUPAC Name |
1-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C8H7F4N3S/c9-5-1-4(8(10,11)12)2-6(3-5)14-7(16)15-13/h1-3H,13H2,(H2,14,15,16) |
InChI Key |
CJNIIMCWAMECPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1NC(=S)NN)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.